Citric acid, xiron salt

Iron kinetics Phosphate binders Chronic kidney disease

Researchers requiring simultaneous serum phosphate reduction and iron deficiency correction in CKD models often face tolerability issues with ferrous salts. Ferric citrate (CAS 2338-05-8) resolves this: • Dual-action phosphate binder & iron-repletion agent • Superior GI tolerability vs. ferrous sulfate (TSAT +8%, P=0.02; ferritin +37 ng/mL, P=0.009) • Stable Fe³⁺ oxidation state ensures long-term formulation stability Available in pharmaceutical-grade (16.5-18.5% Fe) and research-grade (≥98%) specifications.

Molecular Formula C12H11Fe2O14
Molecular Weight 490.90 g/mol
CAS No. 2338-05-8
Cat. No. B1229459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitric acid, xiron salt
CAS2338-05-8
Synonymsferric citrate
ferric citrate anhydrous
ferric citrate dihydrate
ferric citrate hydrate
ferric citrate iron(+3) salt
ferric citrate trihydrate
ferric citrate, 59Fe-labeled cpd
ferric citrate, iron salt, 59Fe-labeled cpd
ferric-citric acid
iron(III) citrate
JTT-751
zerenex
Molecular FormulaC12H11Fe2O14
Molecular Weight490.90 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+3]
InChIInChI=1S/2C6H8O7.2Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;+2;+3/p-5
InChIKeyYMMYBYGJYFDNIY-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Citrate: Iron-Based Phosphate Binder & Iron Supplement


Ferric citrate (CAS 2338-05-8), also known as iron(III) citrate, is a coordination complex of ferric iron (Fe³⁺) and citric acid that functions both as an oral phosphate binder for hyperphosphatemia management in chronic kidney disease and as an iron-repletion agent for iron deficiency anemia [1]. Unlike inorganic iron salts, ferric citrate leverages the citrate ligand to modulate iron solubility and bioavailability, enabling dual therapeutic utility that distinguishes it from single-action phosphate binders or standalone iron supplements [2]. This compound is commercially available in pharmaceutical-grade formulations (e.g., Auryxia®) and as research-grade material with iron content specifications typically ranging from 16.5% to 18.5% [3].

Why Ferric Citrate Cannot Be Replaced


Substituting ferric citrate (CAS 2338-05-8) with other iron salts (e.g., ferrous sulfate, sodium ferrous citrate) or alternative phosphate binders (e.g., sucroferric oxyhydroxide, lanthanum carbonate) compromises key functional outcomes because the compound's unique physicochemical properties—including its pH-dependent phosphate-binding profile, the bioavailability of its ferric iron payload, and its differential gastrointestinal tolerability—cannot be replicated by any single in-class comparator [1]. Ferric citrate simultaneously addresses hyperphosphatemia and iron deficiency through distinct mechanisms (intestinal phosphate chelation and systemic iron absorption), whereas alternatives typically address only one indication or exhibit divergent iron uptake kinetics and side effect profiles that directly impact clinical efficacy and patient adherence [2]. The quantitative evidence below delineates these non-interchangeable performance characteristics.

Ferric Citrate: Quantitative Comparison Data


Iron Absorption and Tissue Accumulation vs. Sucroferric Oxyhydroxide

In a 13-week rat study comparing iron accumulation, ferric citrate (FC) treatment resulted in significantly higher total liver iron content compared to sucroferric oxyhydroxide (SFOH) (P < 0.01), whereas liver iron content in SFOH-treated rats did not differ from control [1]. In pharmacokinetic experiments over 8 hours, FC induced significantly greater increases in serum iron versus SFOH in models of anaemia and inflammation (P < 0.05) [1].

Iron kinetics Phosphate binders Chronic kidney disease

Phosphate-Binding Capacity vs. Lanthanum Carbonate & Sevelamer

In an in vitro phosphate-binding assay across pH 2–8 simulating gastrointestinal conditions, ferric citrate hydrate (FC) exhibited markedly lower phosphate-binding capacity (26 ± 4 mg/g at pH 2; 11–58 mg/g across pH 3–8) compared to lanthanum carbonate hydrate (LC) (799 ± 15 mg/g at pH 2; 157–579 mg/g across pH 3–8) and sevelamer hydrochloride (SH) (411 ± 25 mg/g at pH 2; 251–471 mg/g across pH 3–8) [1]. Binding was not detected (ND) for FC at pH 3 [1].

Phosphate binding Hyperphosphatemia In vitro assay

Gastrointestinal Tolerability vs. Sodium Ferrous Citrate

A randomized, double-blind, active-controlled, multicenter non-inferiority study conducted in Japan demonstrated that ferric citrate hydrate (FC) was equally effective as sodium ferrous citrate (SF) in treating iron deficiency anemia, but with a lower incidence of nausea and vomiting compared to SF [1]. Animal studies further revealed that SF administration caused hyperplasia of enterochromaffin cells in the small intestine, whereas FC had no effect on these cells, suggesting a mechanistic basis for the differential GI tolerability [1].

Iron deficiency anemia Adverse events Tolerability

Elemental Iron & Iron Parameter Improvement vs. Ferrous Sulfate

In a 12-week randomized trial of CKD patients with iron deficiency (NCT02888171), ferric citrate (2 g thrice daily) increased mean transferrin saturation (TSAT) by 8% more (P = 0.02) and serum ferritin by 37 ng/mL more (P = 0.009) compared to ferrous sulfate (325 mg thrice daily) [1]. The ferric citrate tablet contains 210 mg of elemental iron per dose versus 65 mg per ferrous sulfate tablet, a 3.2-fold higher elemental iron content that likely contributes to the superior iron parameter improvements [1].

Iron deficiency Chronic kidney disease Transferrin saturation

Stability & Solubility vs. Ferric Ammonium Citrate

Ferric citrate (CAS 2338-05-8) exhibits a 1% solution pH of approximately 3.0, with solubility at 20°C ranging from <1 g/L (granules) to >100 g/L (powder grade) depending on physical form . Its aqueous solution is acidic and can undergo gradual reduction to ferrous citrate under light and heat exposure, necessitating storage protected from light [1]. In contrast, ferric ammonium citrate (CAS 1185-57-5) has a 5% aqueous solution pH of 5.0–8.0 and is more prone to deliquescence and microbial growth, making ferric citrate the more stable choice for long-term formulation or research use requiring consistent iron speciation [2].

Stability Solubility Formulation

Ferric Citrate: Evidence-Based Application Scenarios


Hyperphosphatemia & Iron Repletion in CKD

Use ferric citrate in chronic kidney disease models or clinical studies where simultaneous reduction of serum phosphate and correction of iron deficiency are required. Evidence demonstrates significant iron uptake and liver accumulation (P < 0.01 vs. sucroferric oxyhydroxide) and superior improvements in TSAT (+8%, P = 0.02) and ferritin (+37 ng/mL, P = 0.009) compared to ferrous sulfate [1][2]. Do not use when maximal phosphate binding is the sole endpoint; lanthanum carbonate or sevelamer provide higher binding capacity [3].

Iron Deficiency Anemia & GI Tolerability

Select ferric citrate for iron deficiency anemia interventions where patient adherence is compromised by nausea or vomiting associated with ferrous salts. Head-to-head clinical data confirm non-inferior efficacy to sodium ferrous citrate with a lower incidence of adverse GI events, supported by mechanistic evidence showing absence of enterochromaffin cell hyperplasia [1].

Stable Iron Fortification in Food & Supplements

Employ ferric citrate as an iron fortificant in dry or semi-dry formulations (e.g., infant formula, cereal products) where long-term stability is critical. Compared to ferric ammonium citrate, ferric citrate exhibits lower deliquescence, reduced mold growth risk, and a stable ferric (Fe³⁺) oxidation state under proper storage (protected from light), ensuring consistent iron content and bioavailability over the product shelf life [1][2].

Aqueous Iron Speciation Studies

Utilize ferric citrate in aqueous biochemical assays or speciation studies requiring a well-defined Fe³⁺-citrate complex at acidic to neutral pH. Speciation diagrams indicate that the dimeric Fe³⁺-citrate species dominates from pH ~4.0 to ~12.0, providing a reproducible and stable iron source for experiments investigating iron transport, Fenton chemistry, or cellular iron uptake mechanisms [1]. Note that aqueous solutions are light-sensitive and may reduce over time.

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